molecular formula C14H12N4O3 B4049189 N-ethyl-7-nitro-N-phenyl-2,1,3-benzoxadiazol-4-amine

N-ethyl-7-nitro-N-phenyl-2,1,3-benzoxadiazol-4-amine

Cat. No.: B4049189
M. Wt: 284.27 g/mol
InChI Key: OOOFHIGCIRXAQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-7-nitro-N-phenyl-2,1,3-benzoxadiazol-4-amine is a heterocyclic aromatic compound that belongs to the benzoxadiazole family This compound is characterized by its unique structure, which includes a benzoxadiazole core substituted with an ethyl group, a nitro group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-7-nitro-N-phenyl-2,1,3-benzoxadiazol-4-amine typically involves a multi-step process. One common method starts with the nitration of 2,1,3-benzoxadiazole to introduce the nitro group at the 7-position. This is followed by the introduction of the N-phenyl group through a nucleophilic substitution reaction. Finally, the N-ethyl group is introduced via an alkylation reaction using ethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-7-nitro-N-phenyl-2,1,3-benzoxadiazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products Formed

    Oxidation: The major product is the corresponding nitro derivative.

    Reduction: The major product is the corresponding amino derivative.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

N-ethyl-7-nitro-N-phenyl-2,1,3-benzoxadiazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in fluorescence imaging due to its strong fluorescent properties.

    Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of N-ethyl-7-nitro-N-phenyl-2,1,3-benzoxadiazol-4-amine is primarily based on its ability to interact with various molecular targets through its functional groups. The nitro group can participate in redox reactions, while the phenyl and ethyl groups can engage in hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-7-nitro-N-phenyl-2,1,3-benzoxadiazol-4-amine: Similar structure but with a methyl group instead of an ethyl group.

    N-ethyl-7-nitro-N-phenyl-2,1,3-benzoxadiazol-4-amine: Similar structure but with different substituents on the benzoxadiazole core.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its strong fluorescence and ability to undergo various chemical reactions make it a valuable compound in research and industrial applications.

Properties

IUPAC Name

N-ethyl-4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c1-2-17(10-6-4-3-5-7-10)11-8-9-12(18(19)20)14-13(11)15-21-16-14/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOFHIGCIRXAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C2=CC=C(C3=NON=C23)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-7-nitro-N-phenyl-2,1,3-benzoxadiazol-4-amine
Reactant of Route 2
Reactant of Route 2
N-ethyl-7-nitro-N-phenyl-2,1,3-benzoxadiazol-4-amine
Reactant of Route 3
Reactant of Route 3
N-ethyl-7-nitro-N-phenyl-2,1,3-benzoxadiazol-4-amine
Reactant of Route 4
Reactant of Route 4
N-ethyl-7-nitro-N-phenyl-2,1,3-benzoxadiazol-4-amine
Reactant of Route 5
N-ethyl-7-nitro-N-phenyl-2,1,3-benzoxadiazol-4-amine
Reactant of Route 6
N-ethyl-7-nitro-N-phenyl-2,1,3-benzoxadiazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.